Pyrrolo[3,2-b]pyridine Core Enables >100-Fold Selectivity for 5-HT1F Receptor Over Other Subtypes, a Feature Unmatched by Other Azaindoles
Derivatives based on the 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine core achieve exceptional selectivity for the 5-HT1F receptor. A C-5 acetamide derivative (compound 3b) of this scaffold exhibited >100-fold selectivity for 5-HT1F over the closely related 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. In contrast, the parent compound 1a (an indole-based analog) and other azaindole isomers (e.g., pyrrolo[2,3-c]pyridine) failed to achieve this level of selectivity, demonstrating significant off-target affinity, particularly for the 5-HT1A receptor [1]. This highlights the unique ability of the functionalized pyrrolo[3,2-b]pyridine core to be finely tuned for selective receptor modulation.
| Evidence Dimension | Receptor Selectivity (fold-selectivity) |
|---|---|
| Target Compound Data | Pyrrolo[3,2-b]pyridine C-5 acetamide derivative (3b) exhibits >100-fold selectivity for 5-HT1F over 5-HT1A, 5-HT1B, and 5-HT1D receptors. |
| Comparator Or Baseline | Parent indole compound 1a (LY334370) shows >100-fold selectivity over 5-HT1B/1D but retains appreciable 5-HT1A receptor affinity. Pyrrolo[2,3-c]pyridine analog shows no improvement in selectivity. |
| Quantified Difference | Achieved >100-fold selectivity against all three off-target receptors, a profile not attainable with the parent indole or other azaindole isomers. |
| Conditions | Radioligand binding assays against a panel of human 5-HT receptor subtypes. |
Why This Matters
Superior selectivity minimizes off-target pharmacology, making the 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine scaffold the preferred starting point for developing safer, more effective antimigraine therapeutics.
- [1] Wainscott, D. B., et al. (2003). Novel Potent 5-HT1F Receptor Agonists: Structure−Activity Studies of a Series of Substituted N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry, 46(14), 3060-3063. View Source
